![molecular formula C25H26O3 B14194951 2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane CAS No. 923035-56-7](/img/structure/B14194951.png)
2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals, which are often used as protecting groups for carbonyl compounds in organic synthesis. This particular compound is characterized by the presence of an ethyl group at the 2-position and a triphenylmethoxy methyl group at the 4-position of the dioxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane typically involves the reaction of ethyl-substituted dioxolane with triphenylmethanol under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the dioxolane ring to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions often include controlled temperature, pressure, and the use of catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce diols.
Applications De Recherche Scientifique
2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dioxolanes.
Industry: The compound is used in the production of polymers and resins, where it acts as a stabilizer and modifier.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. The molecular targets and pathways involved include interactions with enzymes and other proteins that recognize and process dioxolane-containing compounds.
Comparaison Avec Des Composés Similaires
2-Ethyl-4-methyl-1,3-dioxolane: Similar in structure but lacks the triphenylmethoxy group.
2,4-Diphenyl-1,3-dioxolane: Contains phenyl groups instead of the triphenylmethoxy group.
Uniqueness: 2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane is unique due to the presence of the bulky triphenylmethoxy group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful as a protecting group in organic synthesis, where stability and selectivity are crucial.
Propriétés
Numéro CAS |
923035-56-7 |
|---|---|
Formule moléculaire |
C25H26O3 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
2-ethyl-4-(trityloxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C25H26O3/c1-2-24-26-18-23(28-24)19-27-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23-24H,2,18-19H2,1H3 |
Clé InChI |
SHUIHKLTKIYURS-UHFFFAOYSA-N |
SMILES canonique |
CCC1OCC(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


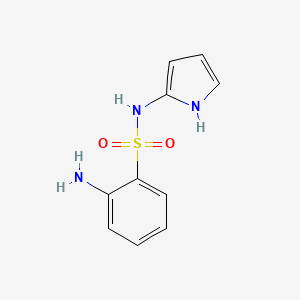
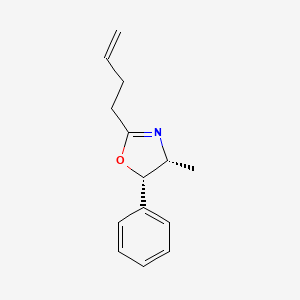

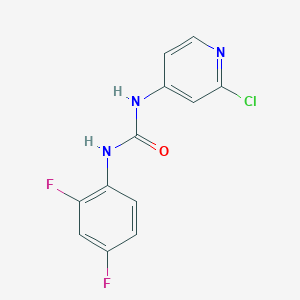
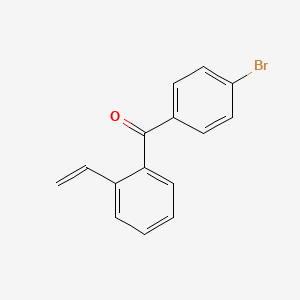
![Ethyl 2-methylbenzo[H]quinoline-3-carboxylate](/img/structure/B14194907.png)

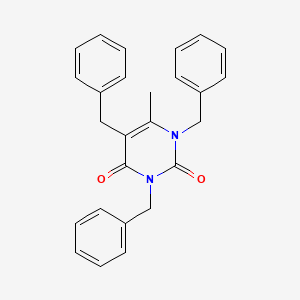
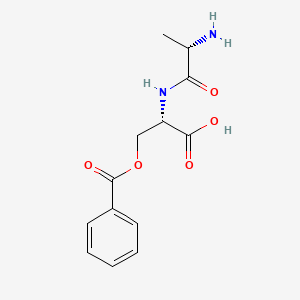
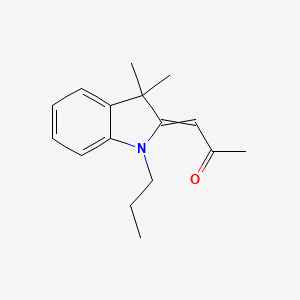
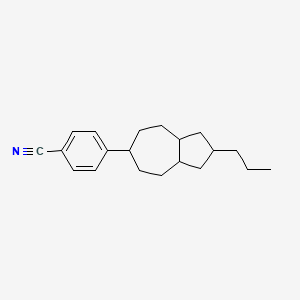
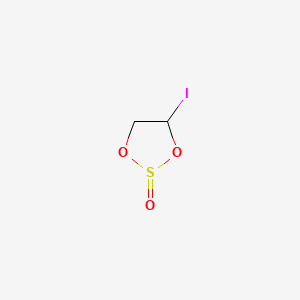
![Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]-](/img/structure/B14194945.png)

